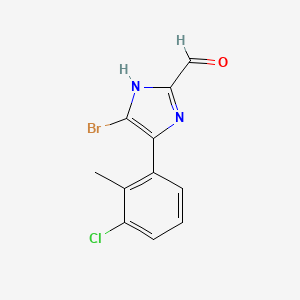
5-Bromo-4-(3-chloro-2-methylphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022753 is a chemical compound with a unique structure and properties that make it of interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022753 involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. The synthetic route typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions to produce the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of MFCD33022753 .
Industrial Production Methods: Industrial production of MFCD33022753 involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This requires the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and purity. The industrial production process is designed to be cost-effective and efficient, allowing for the large-scale manufacture of MFCD33022753 for various applications .
Chemical Reactions Analysis
Types of Reactions: MFCD33022753 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications .
Common Reagents and Conditions: The common reagents used in the reactions of MFCD33022753 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired reaction outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under controlled conditions .
Major Products: The major products formed from the reactions of MFCD33022753 depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MFCD33022753 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions, enabling the formation of complex molecules. In biology, MFCD33022753 is studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, the compound is investigated for its potential therapeutic effects, including its ability to modulate specific molecular pathways. In industry, MFCD33022753 is used in the production of various products, including pharmaceuticals and specialty chemicals .
Mechanism of Action
The mechanism of action of MFCD33022753 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved. Understanding the mechanism of action of MFCD33022753 is essential for its potential therapeutic applications, as it provides insights into how the compound can be used to modulate specific biological processes .
Comparison with Similar Compounds
MFCD33022753 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but MFCD33022753 may have distinct characteristics that make it more suitable for specific applications. For example, it may have higher stability, greater reactivity, or unique biological effects compared to other compounds. Some similar compounds include those with similar functional groups or structural motifs, which can provide a basis for comparison and further study .
Conclusion
MFCD33022753 is a versatile compound with a wide range of applications in various scientific fields Its unique properties and potential for modification through chemical reactions make it a valuable tool for researchers and industry professionals
Properties
Molecular Formula |
C11H8BrClN2O |
|---|---|
Molecular Weight |
299.55 g/mol |
IUPAC Name |
5-bromo-4-(3-chloro-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClN2O/c1-6-7(3-2-4-8(6)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
JNSNBQLAZFSWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















